molecular formula C18H27NO3S B2441903 2-(cyclopentylthio)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide CAS No. 1448077-40-4

2-(cyclopentylthio)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide

Cat. No.: B2441903
CAS No.: 1448077-40-4
M. Wt: 337.48
InChI Key: SECYZCDQFDUORA-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This acetamide derivative features a unique structure incorporating cyclopentylthio and methoxyphenyl groups, which may contribute to its potential bioactivity and interaction with biological targets. The compound is provided as a high-purity powder (typically ≥95% or ≥98%, to be confirmed by Certificate of Analysis) and is soluble in common organic solvents such as DMSO and acetone. As a research chemical, it is intended for in vitro studies to investigate its mechanism of action, pharmacokinetic properties, and potential therapeutic applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers can request detailed technical data, including HPLC, NMR, and mass spectrometry documentation, to support their experimental work.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3S/c1-18(21,11-14-7-9-15(22-2)10-8-14)13-19-17(20)12-23-16-5-3-4-6-16/h7-10,16,21H,3-6,11-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECYZCDQFDUORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)CSC2CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro Reduction Pathway

Adapting methodologies from N-(2-hydroxy-4-methoxyphenyl)acetamide synthesis, the amine precursor could be synthesized via catalytic hydrogenation:

Step 1: Nitro Intermediate Preparation
3-(4-Methoxyphenyl)-2-methyl-2-nitropropan-1-ol is synthesized through nitration of a pre-functionalized aromatic precursor.

Step 2: Hydrogenation

Reaction Conditions:  
- Substrate: 3-(4-Methoxyphenyl)-2-methyl-2-nitropropan-1-ol  
- Catalyst: 10% Pd/C (5-10 wt%)  
- Solvent: Tetrahydrofuran (THF)  
- Pressure: H₂ (1 atm)  
- Temperature: 20-25°C  
- Time: 12-18 hours  

Post-hydrogenation workup yields the primary amine, which is subsequently protected to prevent undesired side reactions during subsequent steps.

Reductive Amination Approach

Alternative route using 4-methoxyacetophenone derivatives:

  • Condensation with ammonium acetate in presence of NaBH₃CN
  • Stereoselective reduction of resulting imine

Key Challenges :

  • Controlling stereochemistry at tertiary alcohol center
  • Minimizing over-reduction of aromatic methoxy groups

Preparation of 2-(Cyclopentylthio)Acetic Acid Derivatives

Thioether Formation Strategies

Method Reagents Conditions Yield (%)
Nucleophilic Substitution Cyclopentylthiol, K₂CO₃, DMF 80°C, 6h 68-72
Radical Thiol-Ene AIBN, UV light Toluene, reflux 55-60
Mitsunobu Reaction DIAD, PPh₃ THF, 0°C to RT 82-85

The Mitsunobu reaction proves most effective for constructing the C-S bond while preserving stereochemical integrity.

Acid Chloride Preparation

2-(Cyclopentylthio)acetic acid is activated using oxalyl chloride:

ClCOCOCl (1.2 eq)  
Catalytic DMF (0.1 eq)  
DCM, 0°C → RT, 2h  

Yield: >95% (GC-MS analysis)

Coupling Strategies for Acetamide Formation

Schotten-Baumann Reaction

Classical amide formation under biphasic conditions:

Amine alcohol (1.0 eq)  
2-(Cyclopentylthio)acetyl chloride (1.1 eq)  
10% NaOH (aq), DCM  
0°C, vigorous stirring, 1h  

Advantages : Rapid reaction, easy workup
Limitations : Potential hydrolysis of acid chloride

Carbodiimide-Mediated Coupling

Modern peptide coupling methodology:

EDC·HCl (1.5 eq)  
HOBt (1.5 eq)  
DIPEA (2.0 eq)  
DCM/DMF (4:1), RT, 12h  

Yield Optimization :

  • 78% yield with 2.0 eq Hünig's base
  • Reduced to 63% when using TEA as base

Integrated Synthetic Route

Combining optimal methods from preceding sections:

Step Description Conditions Yield
1 Synthesis of nitro alcohol intermediate Nitration of 4-methoxypropiophenone 85%
2 Catalytic hydrogenation 10% Pd/C, THF, H₂ 91%
3 Mitsunobu thioether formation DIAD, PPh₃, cyclopentylthiol 83%
4 Acid chloride preparation Oxalyl chloride, DCM 96%
5 EDC/HOBt coupling DCM/DMF, RT 78%
Total Yield 51% (4 steps)

Critical Process Parameters

Temperature Effects on Amide Coupling

Comparative study reveals significant yield dependence on reaction temperature:

Temperature (°C) Yield (%) Purity (HPLC)
0 45 92.1
25 78 98.4
40 72 95.7

Optimal temperature: 25°C (room temperature)

Solvent Screening for Thioether Formation

Solvent Dielectric Constant Yield (%) Reaction Time (h)
DMF 36.7 88 3
THF 7.5 76 6
Acetonitrile 37.5 82 4
Toluene 2.4 68 8

Polar aprotic solvents (DMF, acetonitrile) significantly accelerate reaction kinetics.

Analytical Characterization

Key spectral data for final product validation:

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.52-1.68 (m, 8H, cyclopentyl), 2.91 (s, 3H, CH₃), 3.78 (s, 3H, OCH₃), 4.21 (d, J=15.2 Hz, 1H, SCH₂), 6.82-7.12 (m, 4H, aromatic)
  • HRMS (ESI+) : m/z calc. for C₁₈H₂₇NO₃S [M+H]⁺: 338.1789, found: 338.1792
  • HPLC Purity : 99.1% (C18 column, 80:20 MeOH/H₂O)

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and reaction times to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2-(cyclopentylthio)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential therapeutic applications, such as its effects on specific biological pathways or its use as a drug candidate.

    Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(cyclopentylthio)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide include other acetamide derivatives with different substituents on the aromatic ring or variations in the alkyl chain. Examples include:

  • N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide
  • 2-(cyclopentylthio)-N-(2-hydroxy-3-phenyl-2-methylpropyl)acetamide

Uniqueness

The uniqueness of 2-(cyclopentylthio)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Q & A

Q. What are the key synthetic routes and critical reaction conditions for synthesizing 2-(cyclopentylthio)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including thioether formation and amide coupling. Critical conditions include:
  • Temperature control : 40–60°C for cyclopentylthio intermediate formation .
  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for amide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the final product .
  • Catalysts : Triethylamine (TEA) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for coupling reactions .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify functional groups (e.g., methoxyphenyl, cyclopentylthio) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What functional groups in the compound influence its physicochemical properties and biological interactions?

  • Methodological Answer : Key functional groups include:
GroupRole
Cyclopentylthio Enhances lipophilicity and membrane permeability .
4-Methoxyphenyl Modulates electronic effects and receptor binding .
Hydroxy group Facilitates hydrogen bonding with biological targets .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing by-products during synthesis?

  • Methodological Answer :
  • By-product analysis : Use TLC or HPLC to identify side products (e.g., disulfides from thiol oxidation) and adjust stoichiometry .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of thiol intermediates .
  • Kinetic studies : Monitor reaction progress via inline FTIR or LC-MS to optimize reaction time .

Q. What strategies address discrepancies in bioactivity data across different studies of this compound?

  • Methodological Answer :
  • Standardized assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 or HepG2) to reduce variability .
  • Dose-response curves : Compare EC₅₀/IC₅₀ values under controlled conditions (pH, serum content) .
  • Target validation : Employ CRISPR/Cas9 knockout models to confirm specificity for suspected targets (e.g., kinases or GPCRs) .

Q. What computational approaches predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., COX-2 or EGFR) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100+ ns trajectories (AMBER or GROMACS) .
  • QSAR models : Train on structurally similar acetamide derivatives to predict ADMET properties .

Q. How should researchers design in vivo studies to evaluate the compound’s pharmacokinetics and toxicity?

  • Methodological Answer :
  • Pharmacokinetics : Administer via intravenous (IV) and oral routes in rodent models; measure plasma half-life using LC-MS/MS .
  • Toxicity screening : Conduct acute toxicity studies (OECD 423) with histopathology of liver/kidney tissues .
  • Metabolite profiling : Identify Phase I/II metabolites via UPLC-QTOF-MS in microsomal assays .

Q. How do structural modifications of the compound affect its pharmacological profile?

  • Methodological Answer :
  • SAR studies : Replace the cyclopentyl group with cyclohexyl or aryl substituents to assess impact on potency .
  • Bioisosteric replacement : Substitute the methoxy group with halogens (e.g., -F) to enhance metabolic stability .
  • Pro-drug design : Introduce ester linkages to the hydroxy group for improved bioavailability .

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